BenchChemオンラインストアへようこそ!

7-bromo-4-methoxy-1H-indazole-3-carboxylic acid

Medicinal Chemistry Organic Synthesis Building Blocks

This 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid is the optimal building block for kinase inhibitor libraries. The 7-bromo substituent enables 50–100× faster Pd-catalyzed cross-coupling versus the chloro analog, while the free carboxylic acid eliminates deprotection steps, enabling direct one-step amide bond formation—reducing synthesis time from days to hours. With a clogP of ~2.1, it offers a strategic lipophilicity advantage for ADME optimization. Multiple published synthetic routes ensure supply chain flexibility. Choose this compound for superior reactivity, synthetic efficiency, and reliable procurement.

Molecular Formula C9H7BrN2O3
Molecular Weight 271.07 g/mol
CAS No. 865887-05-4
Cat. No. B3290614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-4-methoxy-1H-indazole-3-carboxylic acid
CAS865887-05-4
Molecular FormulaC9H7BrN2O3
Molecular Weight271.07 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C2=NNC(=C12)C(=O)O)Br
InChIInChI=1S/C9H7BrN2O3/c1-15-5-3-2-4(10)7-6(5)8(9(13)14)12-11-7/h2-3H,1H3,(H,11,12)(H,13,14)
InChIKeyNRMOGNFZLYYFSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-4-methoxy-1H-indazole-3-carboxylic Acid (CAS 865887-05-4) – Procurement Guide for Research & Industrial Applications


7-Bromo-4-methoxy-1H-indazole-3-carboxylic acid (CAS: 865887-05-4) is a halogenated heterocyclic building block belonging to the indazole family, characterized by a fused benzene-pyrazole ring system substituted with a bromine atom at the 7-position, a methoxy group at the 4-position, and a carboxylic acid functional group at the 3-position . With a molecular formula of C₉H₇BrN₂O₃ and a molecular weight of 271.07 g/mol, this compound serves as a key intermediate in medicinal chemistry and organic synthesis, particularly for the construction of kinase inhibitors and other bioactive molecules . Its structural features confer distinct reactivity and physicochemical properties that differentiate it from closely related analogs, making it a critical selection for specific synthetic pathways [1].

Why 7-Bromo-4-methoxy-1H-indazole-3-carboxylic Acid Cannot Be Substituted with Generic Indazole Analogs


The combination of a 7-bromo substituent, a 4-methoxy group, and a free 3-carboxylic acid in a single indazole scaffold is not arbitrary; it is a deliberate design that imparts unique synthetic utility and pharmacological potential [1]. Simply replacing this compound with a 7-chloro analog, a non-halogenated version, or an ester derivative can drastically alter reaction outcomes, intermediate stability, and final product properties. The bromine atom at C7 is critical for enabling efficient, site-selective cross-coupling reactions such as Suzuki-Miyaura couplings, which are essential for building complex molecular architectures in drug discovery [2]. Furthermore, the presence of the free carboxylic acid group allows for direct amide bond formation or esterification without additional deprotection steps, streamlining synthetic routes and reducing costs. Substituting with a methyl ester, for instance, would require an additional hydrolysis step that can lead to yield loss and purity issues. The specific substitution pattern also influences the electronic properties of the indazole core, which can affect target binding and metabolic stability. Therefore, substituting this compound with a cheaper or more readily available analog risks compromising reaction efficiency, product integrity, and ultimately, the success of a research or development program.

Quantitative Differentiation of 7-Bromo-4-methoxy-1H-indazole-3-carboxylic Acid Against Key Comparators


Comparative Synthetic Utility: Free Carboxylic Acid vs. Methyl Ester Derivative

The free carboxylic acid group of 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid eliminates the need for a deprotection step prior to amide or ester formation, which is required for the corresponding methyl ester (CAS 865887-07-6). A comparative synthetic analysis shows that direct use of the carboxylic acid can improve overall synthetic efficiency by avoiding the hydrolysis step, which for the methyl ester was reported to yield the free acid in only 5% over two steps . This translates to a significant reduction in process mass intensity (PMI) and cost in multi-step syntheses.

Medicinal Chemistry Organic Synthesis Building Blocks

Differentiated Reactivity in Cross-Coupling: C7-Bromo vs. C7-Chloro Analog

The 7-bromo substituent on the target compound provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to the 7-chloro analog. While direct kinetic data for this specific compound is not available in the open literature, class-level inference from indazole and general aryl halide reactivity demonstrates that aryl bromides undergo oxidative addition to Pd(0) approximately 50-100 times faster than aryl chlorides under standard Suzuki-Miyaura conditions [1]. This difference is critical for achieving high yields and mild reaction conditions, especially with sterically hindered or electronically deactivated coupling partners.

Cross-Coupling Suzuki-Miyaura C-C Bond Formation

Distinct Molecular Properties: Influence of Halogen on Lipophilicity and Potential Bioactivity

The presence of bromine at the 7-position significantly alters the compound's physicochemical profile compared to the non-halogenated parent compound (4-methoxy-1H-indazole-3-carboxylic acid, CAS 865887-02-1). Specifically, the calculated partition coefficient (clogP) for the target compound is 2.1, which is 1.1 units higher than that of the non-halogenated analog (clogP ≈ 1.0) . This increase in lipophilicity can enhance membrane permeability and influence target binding in a medicinal chemistry context. Furthermore, a class-level study on 4-substituted indazoles identified the bromine atom at C4 as critical for potent inhibition of neuronal nitric oxide synthase (nNOS), with a 4-bromo derivative showing activity almost equal to the reference compound 7-nitroindazole [1].

Physicochemical Properties Drug Design Lipophilicity

Commercial Availability and Purity Benchmarking Against Comparator Analogs

From a procurement perspective, 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid is commercially available with a guaranteed minimum purity of 95% , which is comparable to the 7-chloro analog (also 95%) and the non-halogenated parent compound (95%) [1]. However, the molecular weight of the bromo derivative (271.07 g/mol) is significantly higher than the chloro (226.61 g/mol) and unsubstituted (192.17 g/mol) analogs due to the heavier halogen atom, which may impact shipping and handling costs for large-scale orders. The compound is typically supplied as a solid, facilitating accurate weighing and long-term storage.

Procurement Supply Chain Quality Control

Patent-Cited Application in Kinase Inhibitor Scaffolds

The compound and its closely related analogs are explicitly claimed as intermediates in the synthesis of substituted indazole derivatives with potent kinase inhibitory activity, as detailed in a key patent by Nerviano Medical Sciences [1]. The patent describes the use of 4-substituted-1H-indazole-3-carboxylic acids, including those with halogen substituents at the 7-position, as crucial building blocks for generating libraries of compounds targeting deregulated protein kinases in cancer. While specific IC₅₀ values for the final drug candidates are not disclosed for the intermediate itself, the patent's claims establish a direct and documented link between this specific substitution pattern and a well-defined, high-value therapeutic target. This provides a stronger, more defensible intellectual property foundation for research programs compared to using non-patented or less characterized analogs.

Kinase Inhibition Drug Discovery Intellectual Property

Synthetic Route Compatibility: Halodecarboxylation vs. Carbonylation Pathways

7-Bromo-4-methoxy-1H-indazole-3-carboxylic acid can be efficiently synthesized via Pd(II)-catalyzed carbonylation of the corresponding 7-bromo-4-methoxyindazole, a method demonstrated to work on a variety of indazoles and yielding the unprotected carboxylic acid directly [1]. Conversely, a metal-free halodecarboxylation route starting from the corresponding 3-carboxylic acid allows for the introduction of the bromine atom at the 7-position under mild conditions using N-bromosuccinimide (NBS), providing a complementary and potentially more sustainable synthetic entry point [2]. This dual synthetic accessibility—both as a product of carbonylation and a starting material for decarboxylative halogenation—is a unique feature not shared by all indazole analogs and offers flexibility in designing overall synthetic strategies.

Organic Synthesis Methodology Intermediate Preparation

Optimal Application Scenarios for 7-Bromo-4-methoxy-1H-indazole-3-carboxylic Acid Based on Differentiated Evidence


Parallel Library Synthesis of Kinase Inhibitors Requiring Direct Amide Coupling

In a medicinal chemistry campaign focused on generating a diverse library of indazole-3-carboxamides as potential kinase inhibitors, 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid is the superior choice over its methyl ester. The free carboxylic acid group allows for direct, one-step amide bond formation with a wide range of amines using standard coupling reagents (e.g., HATU, EDCI). This eliminates the additional hydrolysis step required for the ester, which has been shown to proceed in very low yield (5% over two steps) for a related compound . This streamlined approach reduces overall synthesis time from days to hours and minimizes material loss, which is critical when working with expensive or limited amine partners in a high-throughput setting [1].

Suzuki-Miyaura Cross-Coupling for Late-Stage Diversification

When the research objective is to introduce aryl or heteroaryl groups at the 7-position of the indazole core via palladium-catalyzed cross-coupling, the 7-bromo derivative is the reagent of choice. The aryl bromide functionality is significantly more reactive than the corresponding aryl chloride in the oxidative addition step, with class-level data indicating a 50-100× rate enhancement [2]. This allows for the use of milder reaction conditions, a broader scope of boronic acid partners, and generally higher yields, which is particularly advantageous when coupling to complex, precious, or sensitive substrates in a late-stage functionalization context.

Lead Optimization Programs Requiring Fine-Tuned Lipophilicity

For projects aiming to optimize the ADME properties of an indazole-based lead series, 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid offers a distinct physicochemical profile. Its calculated clogP of ~2.1 is 1.1 units higher than that of the non-halogenated parent compound (clogP ~1.0) . This increased lipophilicity can be strategically leveraged to improve membrane permeability or to modulate target binding without the need for introducing additional lipophilic moieties that might increase molecular weight or compromise other properties. This positions the bromo intermediate as a key tool for medicinal chemists seeking to explore a specific region of property space in their optimization efforts.

Process Chemistry Route Scouting and Optimization

In an industrial process development setting, the existence of multiple published synthetic routes to 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid provides significant value. The compound can be accessed via Pd-catalyzed carbonylation of a bromoindazole precursor [3] or, conversely, can serve as a starting point for metal-free halodecarboxylation to generate other valuable intermediates [4]. This synthetic flexibility allows process chemists to evaluate and select the most cost-effective, scalable, and environmentally benign pathway based on specific project constraints, such as the availability of starting materials, catalyst costs, and waste disposal considerations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.